REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH3:6])([OH:5])[CH3:4].C([O-])([O-])=O.[K+].[K+].[Br:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.O>CN(C=O)C>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH2:2][C:3]([CH3:6])([OH:5])[CH3:4])=[CH:16][CH:15]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
434.4 mg
|
Type
|
reactant
|
Smiles
|
ClCC(C)(O)C
|
Name
|
|
Quantity
|
552 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
346 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 140° C. for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EA (20 mL×3)
|
Type
|
WASH
|
Details
|
washed with 30 mL of water and brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on TLC (EA:PE=1:3)
|
Type
|
CUSTOM
|
Details
|
to give yellow solid
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(OCC(C)(O)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |